Terazosin Hydrochloride

Descripción

Propiedades

IUPAC Name |

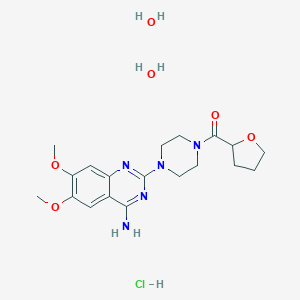

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH.2H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMOFYDMGFQZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70024-40-7 | |

| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone dihydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S14F082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Terazosin Hydrochloride: A Technical Guide for Researchers

Abstract

Terazosin (B121538) Hydrochloride, a quinazoline-derivative compound, is a well-established α1-adrenergic receptor antagonist utilized for the treatment of benign prostatic hyperplasia and hypertension.[1][2][3] Emerging research, however, has illuminated a novel, off-target mechanism of action within the central nervous system that positions Terazosin as a promising neuroprotective agent. This guide provides an in-depth exploration of Terazosin's dual mechanisms of action in neurons, focusing on its recently discovered role in enhancing cellular bioenergetics through the activation of Phosphoglycerate Kinase 1 (PGK1).[4][5][6] We will detail the downstream signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to elucidate these neuroprotective effects.

Core Mechanisms of Action in Neurons

Terazosin's effects on neuronal function are multifaceted, stemming from two distinct molecular interactions: the canonical blockade of α1-adrenergic receptors and the non-canonical activation of the glycolytic enzyme PGK1.

Canonical Mechanism: α1-Adrenergic Receptor Antagonism

Terazosin is a potent and selective antagonist of α1-adrenergic receptors.[7][8] These G-protein coupled receptors are present in the central nervous system and are involved in regulating various neurological processes.[2] By competitively inhibiting the binding of norepinephrine (B1679862) to postsynaptic α1-receptors, Terazosin modulates neuronal signaling.[1] While this mechanism is the primary basis for its cardiovascular effects, its contribution to neuroprotection is less understood, though it may play a role in certain neurological phenomena, such as the alleviation of nightmares associated with PTSD.[2]

Non-Canonical Mechanism: PGK1-Mediated Bioenergetic Enhancement

A significant body of preclinical and clinical evidence has identified the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) as a key molecular target of Terazosin in neurons.[6][9][10] This interaction is central to the drug's neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), which are characterized by deficits in neuronal energy metabolism.[4][6][11]

The interaction is paradoxical; while structural data show Terazosin binding to the ATP/ADP binding site of PGK1, predicting competitive inhibition, functional studies reveal a biphasic effect.[5][12] At low concentrations, Terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall rate of enzymatic phosphotransfer and boosting ATP production.[5][12] However, at higher concentrations, the competitive inhibition becomes dominant, leading to a decrease in PGK1 activity.[5] This results in an unusual biphasic dose-response relationship for ATP enhancement.[5]

Neuroprotective Signaling Pathways

The activation of PGK1 by Terazosin initiates a signaling cascade that enhances neuronal resilience to stress. The primary downstream effect is an increase in cellular ATP levels, which counters the bioenergetic deficits observed in neurodegenerative conditions.[13][14] This ATP surge is thought to enhance the activity of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone that associates with PGK1. Activated Hsp90 is a known inhibitor of caspase-mediated apoptosis and promotes cell survival pathways, thus conferring significant stress resistance.[15] In models of ALS, Terazosin has also been shown to protect motor neurons by rescuing the formation of pathological stress granules.[4][11]

References

- 1. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 7. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 10. medscape.com [medscape.com]

- 11. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Alpha-1 Adrenoceptor Selectivity Profile of Terazosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride is a quinazoline-derivative alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic efficacy is intrinsically linked to its affinity and selectivity for alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). This technical guide provides a comprehensive overview of the alpha-1 adrenoceptor selectivity profile of terazosin, detailing its binding affinities and functional potencies. Furthermore, this guide outlines the key experimental protocols employed in determining adrenoceptor selectivity and illustrates the associated signaling pathways and experimental workflows.

Introduction

Alpha-1 adrenergic receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D. These subtypes exhibit differential tissue distribution and are implicated in various physiological processes, including smooth muscle contraction, glycogenolysis, and cell growth.

Terazosin hydrochloride exerts its therapeutic effects by competitively blocking these receptors, leading to relaxation of smooth muscle in the prostate and vasculature.[1] A thorough understanding of its selectivity profile across the alpha-1 adrenoceptor subtypes is paramount for elucidating its mechanism of action, predicting its clinical efficacy, and understanding its side-effect profile.

Quantitative Selectivity Profile of this compound

Table 1: Binding Affinity (Ki) of Adrenergic Receptor Antagonists

| Antagonist | α1A (pKi) | α1B (pKi) | α1D (pKi) | α2 (pKi) | Reference |

| Terazosin | Low nM range | Low nM range | Low nM range; relatively high selectivity | Micromolar range | [2][3] |

| Prazosin | 8.6 | 7.3 | 7.1 | - | [4] |

| Doxazosin | High affinity | High affinity | High affinity | - | [4] |

| Alfuzosin | High affinity | High affinity | High affinity | - | [4] |

| Tamsulosin | Selective | - | Selective | - | [1] |

Note: Specific pKi values for terazosin at each α1 subtype are not consistently reported in the searched literature. Qualitative descriptions indicate high affinity in the low nanomolar range across all three subtypes, with some evidence for relatively higher selectivity for the α1D subtype.[5] It exhibits significantly lower affinity for α2-adrenoceptors, with a reported IC50 of 1.0 µM in the human prostate, indicating a high degree of alpha-1 selectivity.[6]

Table 2: Functional Potency (pA2) of Adrenergic Receptor Antagonists

| Antagonist | Tissue/Assay | α1A (pA2) | α1B (pA2) | α1D (pA2) | Reference |

| Terazosin | Not available in searched literature | - | - | - | |

| Prazosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |

| Doxazosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |

| Tamsulosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |

Note: Specific pA2 values for terazosin at each α1 subtype are not available in the searched literature.

Experimental Protocols

The determination of the alpha-1 adrenoceptor selectivity profile of a compound like terazosin involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds with high affinity and selectivity to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of terazosin for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human alpha-1 adrenoceptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-prazosin (a high-affinity, non-subtype-selective alpha-1 antagonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Competition Binding Assay:

-

A fixed concentration of [3H]-prazosin (typically at or below its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled terazosin.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).

-

The reaction mixtures are incubated to allow for binding to reach equilibrium.

-

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of terazosin (the concentration that inhibits 50% of the specific binding of [3H]-prazosin). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist.

Alpha-1 adrenoceptors are coupled to the Gq/11 family of G-proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To determine the functional potency (pA2) of terazosin in inhibiting agonist-induced inositol phosphate (B84403) accumulation.

Materials:

-

Intact cells expressing the alpha-1 adrenoceptor subtype of interest.

-

[3H]-myo-inositol.

-

Agonist (e.g., norepinephrine or phenylephrine).

-

This compound.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

Procedure:

-

Cell Labeling: Cells are incubated with [3H]-myo-inositol for an extended period to allow for its incorporation into cellular phosphoinositides.

-

Antagonist Pre-incubation: The labeled cells are pre-incubated with various concentrations of terazosin.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an alpha-1 agonist in the presence of LiCl.

-

Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted. The different inositol phosphate species are then separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is measured using a scintillation counter.

-

Data Analysis: The ability of terazosin to inhibit the agonist-induced accumulation of inositol phosphates is quantified, and the pA2 value is determined using the Schild equation.

The IP3 generated upon alpha-1 adrenoceptor activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Objective: To determine the functional potency of terazosin in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

-

Intact cells expressing the alpha-1 adrenoceptor subtype of interest.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist (e.g., norepinephrine or phenylephrine).

-

This compound.

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Loading: Cells are loaded with the fluorescent calcium indicator dye.

-

Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of terazosin.

-

Agonist Stimulation and Measurement: The cells are then stimulated with an agonist, and the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of terazosin on the agonist-induced calcium response is quantified, and the pA2 value is calculated.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathways

All three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) primarily couple to Gq/11 G-proteins, initiating the canonical phospholipase C signaling cascade. However, there is evidence for subtype-specific differences in downstream signaling and coupling to other pathways.

Canonical Gq/11 Signaling Pathway for Alpha-1 Adrenoceptors.

While the core Gq/11 pathway is shared, some subtype-specific signaling has been reported:

-

α1A-Adrenoceptor: In addition to Gq/11, it has been shown to couple to pathways involving the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.

-

α1B-Adrenoceptor: This subtype also activates the MAPK/ERK pathway and has been implicated in the regulation of cell growth and proliferation.

-

α1D-Adrenoceptor: The signaling pathways of the α1D subtype are less well-characterized but are also known to involve Gq/11-mediated events.

Experimental Workflow for Determining Antagonist Selectivity

The process of characterizing the selectivity profile of a novel alpha-1 adrenoceptor antagonist follows a logical and stepwise workflow.

Workflow for GPCR Antagonist Selectivity Profiling.

Conclusion

This compound is a potent and selective antagonist of alpha-1 adrenergic receptors. While it is generally considered to be non-subtype-selective, with high affinity for α1A, α1B, and α1D subtypes, some evidence suggests a relatively higher selectivity for the α1D subtype. Its significant selectivity over alpha-2 adrenoceptors contributes to its favorable therapeutic profile. The characterization of its selectivity relies on a combination of robust in vitro radioligand binding and functional assays, which provide quantitative measures of its affinity and potency. A deeper understanding of the nuanced differences in the signaling pathways of the alpha-1 adrenoceptor subtypes will continue to inform the development of next-generation antagonists with improved efficacy and reduced side effects.

References

- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory assessment of terazosin and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Terazosin Hydrochloride on Cellular ATP Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terazosin (B121538), a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist utilized for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a novel, non-canonical mechanism of action for terazosin, positioning it as a modulator of cellular energy metabolism. This technical guide delves into the effects of terazosin hydrochloride on cellular ATP levels, focusing on its interaction with phosphoglycerate kinase 1 (PGK1). Recent findings indicate that terazosin can directly bind to and activate PGK1, a pivotal ATP-generating enzyme in the glycolytic pathway, leading to an increase in cellular ATP.[3][4] This newfound role has significant implications for neurodegenerative diseases such as Parkinson's and ALS, where impaired energy metabolism is a key pathological feature.[5][6] This document provides a comprehensive overview of the signaling pathways involved, quantitative data on ATP modulation, and detailed experimental protocols for the assessment of these effects.

Mechanism of Action: A Dual Role

Terazosin's effect on cellular bioenergetics is primarily attributed to its interaction with the glycolytic enzyme PGK1.[3][4] This is a departure from its classical role as an α1-adrenoceptor antagonist.[7][8]

Primary (Canonical) Mechanism of Action

As a selective α1-adrenoceptor antagonist, terazosin induces smooth muscle relaxation in the prostate and blood vessels by blocking norepinephrine (B1679862) from binding to these receptors.[8][9] This action alleviates urinary symptoms in benign prostatic hyperplasia and reduces peripheral vascular resistance in hypertension.[7][10]

Novel (Non-Canonical) Mechanism: PGK1 Activation

Recent studies have identified phosphoglycerate kinase 1 (PGK1) as a direct target of terazosin.[3][11] PGK1 is a crucial enzyme in glycolysis, where it catalyzes the first ATP-generating step: the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[4]

Terazosin's interaction with PGK1 is complex, exhibiting a biphasic dose-response. At lower concentrations, terazosin acts as an activator of PGK1, likely by facilitating the release of ATP from the enzyme.[11][12] This leads to an overall increase in the rate of glycolysis and subsequent ATP production.[4][6] Conversely, at higher concentrations, terazosin can act as a competitive inhibitor of PGK1.[12] A proposed model suggests that at low concentrations, terazosin binding provides a bypass pathway that circumvents the slow product release from PGK1, thereby accelerating the enzymatic activity.[3] This activation of PGK1 has been linked to neuroprotective effects in various models of neurodegenerative diseases.[5][6]

In a distinct mechanism observed in pancreatic β-cells, terazosin has been shown to act as a GPR119 agonist, leading to increased cAMP and subsequent ATP synthesis, which in turn enhances insulin (B600854) secretion. This pathway involves the inhibition of the MST1-Foxo3a signaling cascade.

Signaling Pathways

The following diagrams illustrate the key signaling pathways through which terazosin influences cellular ATP levels.

Quantitative Data on Cellular ATP Levels

The following table summarizes the quantitative effects of terazosin on ATP levels as reported in various studies.

| Cell Line/Model | Terazosin Concentration/Dose | Duration of Treatment | Method of ATP Measurement | Observed Effect on ATP Levels | Reference |

| RAW 264.7 (macrophage cell line) | Not specified | 1 minute | Not specified | ~40% transient increase | [13] |

| SH-SY5Y (neuroblastoma cell line) | 50 nM (for analogs) | 48 hours | CellTiter-Glo | Significant increase | [6] |

| MIN6 (pancreatic β-cell line) | Not specified | Not specified | Not specified | Prevented PA-induced decrease | [2] |

| Human (Parkinson's Disease Patients) | 5 mg/day | 12 weeks | Luminescence assay (whole blood) | 8.96 LU/mg Hb mean increase | [4] |

| Human (Healthy Older Adults) | 5 mg/day | Not specified | Luminescence assay (whole blood) | Significant increase | [14] |

Experimental Protocols

Accurate quantification of cellular ATP is crucial for evaluating the effects of terazosin. The most common methods are luciferase-based luminescence assays and high-performance liquid chromatography (HPLC). For in vivo studies in humans, ³¹P-magnetic resonance spectroscopy (³¹P-MRS) is a powerful, non-invasive technique.

Protocol 1: Luciferase-Based Luminescence Assay for Cellular ATP

This method is highly sensitive and is based on the ATP-dependent reaction catalyzed by firefly luciferase.

Principle: Firefly luciferase utilizes ATP to oxidize D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

ATP Cell Viability Luciferase Assay Kit (e.g., from Millipore or Sigma-Aldrich) containing:

-

D-Luciferin

-

Firefly Luciferase

-

ATP Assay Buffer

-

-

Cultured cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Luminometer

-

Opaque-walled multi-well plates suitable for luminescence readings

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.

-

-

Reagent Preparation:

-

Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves dissolving D-luciferin in the ATP assay buffer and then adding the luciferase enzyme. Protect the cocktail from light.

-

-

ATP Measurement:

-

Equilibrate the cell plate and the ATP detection cocktail to room temperature.

-

Add a volume of the ATP detection cocktail equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Normalize the luminescence signal to the number of cells or protein concentration if desired.

-

Express the results as a percentage of the control or as absolute ATP concentrations if a standard curve is generated.

-

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Adenine (B156593) Nucleotides

HPLC allows for the simultaneous separation and quantification of ATP, ADP, and AMP, providing a more comprehensive view of the cellular energy charge.

Principle: Cellular extracts are injected into an HPLC system equipped with a C18 reverse-phase column. Adenine nucleotides are separated based on their hydrophobicity and detected by UV absorbance.

Materials:

-

HPLC system with a UV detector and a C18 column

-

Perchloric acid (PCA) or similar extraction agent

-

Potassium hydroxide (B78521) (KOH) for neutralization

-

Mobile phase (e.g., potassium phosphate (B84403) buffer)

-

ATP, ADP, and AMP standards

-

Cultured cells treated with this compound

Procedure:

-

Sample Preparation (Extraction):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells and precipitate proteins by adding a defined volume of ice-cold PCA (e.g., 0.6 M).

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet the protein precipitate.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a calculated amount of KOH.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

The resulting supernatant contains the adenine nucleotides.

-

-

HPLC Analysis:

-

Prepare a standard curve using known concentrations of ATP, ADP, and AMP.

-

Set up the HPLC system with the appropriate C18 column and mobile phase. Set the UV detector to 259 nm.

-

Inject a defined volume of the prepared standards and cell extracts into the HPLC system.

-

Record the chromatograms and identify the peaks for AMP, ADP, and ATP based on the retention times of the standards.

-

-

Data Analysis:

-

Integrate the peak areas for each nucleotide.

-

Calculate the concentration of ATP, ADP, and AMP in the samples using the standard curve.

-

Normalize the results to cell number or protein concentration.

-

The adenylate energy charge can be calculated using the formula: (ATP + 0.5 * ADP) / (ATP + ADP + AMP).

-

Conclusion

The discovery of terazosin's ability to enhance cellular ATP levels through the activation of PGK1 represents a significant paradigm shift in its pharmacological profile. This non-canonical mechanism opens up new therapeutic avenues for diseases characterized by bioenergetic deficits, particularly neurodegenerative disorders. The dose-dependent nature of this effect, with activation at low concentrations and inhibition at higher ones, underscores the importance of careful dose-finding studies to maximize its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the impact of terazosin and its analogs on cellular energy metabolism. Continued research in this area is poised to unlock the full therapeutic utility of this repurposed drug.

References

- 1. 31P-MRS of Healthy Human Brain: ATP synthesis, Metabolite Concentrations, pH, and T1 Relaxation Times - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 4. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. chem-agilent.com [chem-agilent.com]

- 10. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Design and Activity of Terazosin Hydrochloride's Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogs of Terazosin (B121538) Hydrochloride, a quinazoline-based alpha-1 adrenergic receptor antagonist. It details the structure-activity relationships (SAR), pharmacological activities, and the experimental protocols used to evaluate these compounds. This document is intended to serve as a comprehensive resource for professionals involved in the research and development of novel therapeutics targeting the alpha-1 adrenoceptor.

Introduction to Terazosin and Alpha-1 Adrenoceptor Antagonism

Terazosin is a selective antagonist of alpha-1 adrenoceptors, widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effects are primarily mediated by blocking the action of norepinephrine (B1679862) on the smooth muscle of the prostate, bladder neck, and blood vessels, leading to muscle relaxation and vasodilation.[2][4] The alpha-1 adrenoceptor family consists of three subtypes: α1A, α1B, and α1D.[5] While all three are Gq/11 protein-coupled receptors, their tissue distribution and physiological roles differ, making the development of subtype-selective antagonists a key objective in drug discovery to minimize side effects.[5][6]

The Core Scaffold: 4-Amino-6,7-dimethoxyquinazoline

The foundational structure of terazosin and its analogs is the 4-amino-6,7-dimethoxyquinazoline core. This moiety is crucial for high-affinity binding to the alpha-1 adrenoceptor. The 4-amino group is considered essential for the antagonist activity, as it is believed to be a key interaction point within the receptor binding site.[7][8] Modifications to this core, the piperazine (B1678402) ring, and the acyl group have been extensively explored to understand and optimize the pharmacological profile of these compounds.

Structure-Activity Relationships (SAR) of Terazosin Analogs

The affinity and selectivity of terazosin analogs for alpha-1 adrenoceptor subtypes are highly dependent on their structural features. Key SAR insights are summarized below.

Modifications of the Piperazine Ring

The piperazine ring serves as a linker between the quinazoline (B50416) core and the acyl group. Its nature and substitution pattern significantly influence the compound's activity.

-

Acylation of the Piperazine N4: Acylation of the N4 position of the piperazine ring is a critical determinant of affinity. The nature of the acyl group has a profound impact on potency.

-

Replacement of the Piperazine Ring: Replacing the piperazine ring with other heterocyclic systems or even an open-chain structure can affect affinity. For instance, replacement with a piperidine (B6355638) ring has been explored.[1]

Variations in the Acyl Group

The acyl group attached to the piperazine ring is a major site for structural modification to modulate potency and selectivity.

-

Furan (B31954) vs. Tetrahydrofuran (B95107): Terazosin itself contains a tetrahydrofuran moiety. Its precursor, prazosin, has a furan ring. This modification from an aromatic to a saturated heterocyclic ring influences the pharmacokinetic properties of the drug.[7]

-

Aromatic and Heterocyclic Substituents: A wide range of aromatic and heterocyclic groups have been attached to the piperazine nitrogen, leading to compounds with varying affinities and selectivities for the α1A, α1B, and α1D subtypes.

Quantitative Analysis of Analog Activity

The following tables summarize the binding affinities (Ki) of various structural analogs of terazosin for the alpha-1 adrenoceptor subtypes. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Terazosin and its Enantiomers at Alpha-1 Adrenoceptors

| Compound | Tissue/Receptor | Ki (nM) | Reference |

| rac-Terazosin | Human Prostate | 3.6 | [9] |

| R(+)-Terazosin | Human Prostate | 3.8 | [9] |

| S(-)-Terazosin | Human Prostate | 2.8 | [9] |

| rac-Terazosin | Canine Brain | 6.7 | [9] |

| R(+)-Terazosin | Canine Brain | 8.4 | [9] |

| S(-)-Terazosin | Canine Brain | 5.6 | [9] |

Table 2: Alpha-1 Adrenoceptor Subtype Binding Affinities (pKi) of Quinazoline Analogs

| Compound | α1A (human) | α1B (human) | α1D (human) | Reference |

| Prazosin | 8.8 | 8.9 | 8.7 | [10] |

| Doxazosin | 8.7 | 8.8 | 8.6 | [10] |

| Alfuzosin | 8.5 | 8.6 | 8.4 | [10] |

| RS 17053 | 8.6 | 7.3 | 7.1 | [10] |

(Note: pKi is the negative logarithm of the Ki value. Higher pKi indicates higher affinity.)

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling Pathway

Terazosin and its analogs exert their effects by blocking the canonical Gq-coupled signaling pathway of alpha-1 adrenoceptors. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.

References

- 1. Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Terazosin Hydrochloride: A Deep Dive into its Pro-Apoptotic and Cell Signaling Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of Terazosin (B121538) Hydrochloride, a quinazoline-based α1-adrenoceptor antagonist. Primarily known for its clinical use in treating benign prostatic hyperplasia (BPH), emerging evidence reveals a significant role for Terazosin in inducing programmed cell death and modulating key cell signaling pathways, independent of its adrenoceptor blockade activity. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies and cellular signaling.

Core Mechanism of Action: Beyond Alpha-1 Blockade

While Terazosin's therapeutic effect in BPH is attributed to the relaxation of prostate smooth muscle via α1-adrenoceptor antagonism, its pro-apoptotic activity stems from a distinct, quinazoline (B50416) nucleus-directed mechanism.[1][2][3][4] This has been demonstrated in various prostate cell lines, including androgen-independent prostate cancer cells like PC-3 and DU145, as well as in clinical studies of BPH patients.[1][5][6][7] Unlike tamsulosin, a non-quinazoline-based α1-blocker, Terazosin induces apoptosis, suggesting the core chemical structure is crucial for this effect.[4][5][7]

The induction of apoptosis by Terazosin is a multifaceted process involving the modulation of several critical cell signaling pathways, leading to cell cycle arrest and the activation of the apoptotic cascade.

Quantitative Analysis of Terazosin's Pro-Apoptotic Effects

The following tables summarize the key quantitative data from various studies investigating the efficacy of Terazosin in inducing apoptosis and inhibiting cell viability.

Table 1: Effect of Terazosin on Apoptosis and Cell Viability

| Cell Line/Tissue | Treatment Conditions | Effect | Quantitative Data | Reference |

| Transitional Cell Carcinoma (TCC) of Bladder | In vivo, 2-10 mg/day | Increased Apoptotic Index | 3.0% (Terazosin) vs. 1.7% (Control) | [8][9] |

| PC-3 (Prostate Cancer) | In vitro, 15 µM Doxazosin (B1670899) (structurally similar quinazoline) | Increased Apoptosis | 11.6% (Doxazosin) vs. 1.1% (Control) after 2 days | [1] |

| Smooth Muscle Cells (SMC-1) | In vitro, 15 µM Doxazosin | Increased Apoptosis | 17.8% (Doxazosin) vs. 1.8% (Control) after 2 days | [1] |

| PC-3 Cells | In vitro, >50 µM | Decreased Cell Viability | Significant inhibition at doses >50 µM | [10] |

| PC-3 and Benign Prostatic Cells | In vitro | Cytotoxicity (Apoptotic and Necrotic Cell Death) | IC50 > 100 µM | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Inhibition of VEGF-induced Proliferation | IC50 = 9.9 µM | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Inhibition of VEGF-induced Tube Formation | IC50 = 6.8 µM | [11] |

| Nude Mice (VEGF-induced angiogenesis model) | In vivo | Inhibition of Angiogenesis | IC50 = 7.9 µM | [11] |

Table 2: Modulation of Key Apoptotic and Cell Cycle Regulators by Terazosin

| Cell Line/Tissue | Protein/Process | Effect | Reference |

| PC-3 and DU145 | Bax | Upregulation | [6][12] |

| PC-3 and DU145 | Bcl-2 | Downregulation | [6][12] |

| Rat Ventral Prostate | Caspase-3 | Increased Expression | [13][14][15] |

| PC-3 and DU145 | p27KIP1 | Upregulation | [6][12] |

| PC-3 Cells | Proteasome Activity | Inhibition | [10] |

| PC-3 and DU145 | Cell Cycle | G1 Phase Arrest | [6][12] |

Key Signaling Pathways Modulated by Terazosin

Terazosin's induction of apoptosis is not a linear process but rather a cascade of events involving multiple interconnected signaling pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

Terazosin significantly influences the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Caption: Intrinsic apoptotic pathway activated by Terazosin.

Cell Cycle Regulation and Arrest

Terazosin induces a G1 phase arrest in the cell cycle of prostate cancer cells.[6][12] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[6][12] By halting cell cycle progression, Terazosin prevents cellular proliferation and sensitizes cells to apoptotic stimuli.

Caption: Terazosin-induced G1 cell cycle arrest.

The TGF-β Signaling Pathway

The apoptotic effect of Terazosin has been linked to the transforming growth factor-β (TGF-β) signaling pathway.[13] In some cellular contexts, Terazosin treatment leads to enhanced TGF-β1 expression, which in turn can activate downstream effectors that promote apoptosis.[13]

Proteasome Inhibition

A novel aspect of Terazosin's mechanism is its ability to inhibit proteasome activity in prostate cancer cells.[10] This inhibition leads to the accumulation of ubiquitinated proteins and specific protein substrates like p27, contributing to cell cycle arrest and apoptosis.[10] This action occurs prior to the induction of cell death, suggesting it is a key initiating event.[10]

Caption: Proteasome inhibition by Terazosin leading to apoptosis and cell cycle arrest.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pro-apoptotic effects of Terazosin.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the effect of Terazosin on cell proliferation and survival.

-

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of approximately 8x10^3 cells/well and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of Terazosin for specified durations (e.g., 48 hours).

-

Assay:

-

Alamar Blue Assay: 10% Alamar blue solution is added to each well, and plates are incubated for 4 hours. Absorbance is read at 570/600 nm.

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the resulting formazan (B1609692) crystals are solubilized. Absorbance is measured at a specific wavelength.

-

-

Analysis: Cell viability is calculated as a percentage of the untreated control.

-

Apoptosis Detection

-

Objective: To identify and quantify apoptotic cells following Terazosin treatment.

-

Methodology:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Cell Preparation: Cells are cultured on slides or tissue sections are prepared.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of labeling reagents.

-

Labeling: Fragmented DNA in apoptotic cells is labeled with fluorescein-tagged dUTP using the TdT enzyme.

-

Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy.

-

-

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining:

-

Cell Harvesting: Adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Methodology:

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, p27KIP1, cleaved PARP).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Cell Cycle Analysis

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cell Preparation: Cells are harvested and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

-

Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

-

Conclusion and Future Directions

Terazosin Hydrochloride exhibits significant pro-apoptotic and anti-proliferative effects in cancer cells, particularly those of prostatic origin. These actions are mediated through a complex interplay of signaling pathways that are independent of its α1-adrenoceptor antagonist function. The ability of Terazosin to induce cell cycle arrest, modulate the Bcl-2 family of proteins, activate caspases, and inhibit the proteasome highlights its potential as a repurposed therapeutic agent for cancer treatment.

Further research is warranted to fully elucidate the intricate molecular targets of Terazosin and to explore its efficacy in a broader range of malignancies. The development of more potent quinazoline-based compounds that specifically target these apoptotic pathways could represent a promising avenue for novel anti-cancer drug discovery.

References

- 1. auajournals.org [auajournals.org]

- 2. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auajournals.org [auajournals.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) Terazosin Suppress Human Prostatic Cancer PC3 Cell [research.amanote.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. Effect of terazosin on tissue vascularity and apoptosis in transitional cell carcinoma of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate | Papadopoulos | Journal of Clinical Medicine Research [jocmr.org]

Off-Label Research Applications of Terazosin Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin hydrochloride, a quinazoline (B50416) derivative, is a well-established α1-adrenergic receptor antagonist clinically approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Beyond its canonical mechanism of action, a growing body of preclinical and clinical research has unveiled novel, off-label applications for this compound. These investigations have primarily centered on its ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, thereby enhancing cellular energy metabolism. This newfound mechanism has positioned Terazosin as a promising candidate for therapeutic intervention in a range of conditions, most notably neurodegenerative diseases, cancer, and age-related vascular dysfunction. This technical guide provides a comprehensive overview of the core off-label research applications of Terazosin, detailing its molecular mechanisms, summarizing key quantitative data, and providing in-depth experimental protocols to facilitate further investigation.

Core Mechanism of Action: PGK1 Activation

A pivotal discovery in the off-label research of Terazosin is its interaction with phosphoglycerate kinase 1 (PGK1). Terazosin binds to PGK1 and allosterically activates its enzymatic activity, leading to an increase in ATP production. This effect appears to be independent of its α1-adrenergic receptor antagonism, as a modified version of Terazosin with significantly reduced affinity for the α1-adrenoceptor still retained its anti-apoptotic effects. The activation of PGK1 by Terazosin has been shown to be dose-dependent, with activation observed at lower concentrations and inhibition at higher concentrations. The downstream effects of PGK1 activation are multifaceted, including the enhancement of the chaperone activity of Hsp90, which promotes resistance to cellular stress.

Signaling Pathway of Terazosin-Mediated Cytoprotection

The primary signaling cascade initiated by Terazosin in its off-label applications involves the activation of PGK1 and the subsequent modulation of downstream effectors. The following diagram illustrates this key pathway.

Caption: Signaling pathway of Terazosin-mediated cytoprotection.

Off-Label Application 1: Neuroprotection in Parkinson's Disease

One of the most extensively researched off-label applications of Terazosin is in the context of Parkinson's disease (PD). The neuroprotective effects of Terazosin are primarily attributed to its ability to enhance brain energy metabolism through PGK1 activation, thereby protecting neurons from degeneration.

Quantitative Data Summary: Neuroprotection

| Parameter | Model System | Treatment | Outcome | Reference |

| ATP Levels | Mouse Brain | Terazosin | Increased pyruvate (B1213749) and ATP levels in the substantia nigra. | |

| Neuronal Loss | MPTP Mouse Model of PD | Terazosin | Reduced loss of dopamine (B1211576) neurons. | |

| Motor Function | Animal Models of PD | Terazosin | Improved motor scores. | |

| Risk of PD | Human Database Study | Terazosin and related drugs | 12% to 37% less likely to develop PD compared to those taking tamsulosin. | |

| PD Progression | Human Database Study | Terazosin | Slower disease progression and decreased PD-related complications. | |

| Brain ATP Levels | Pilot Study in PD Patients | 5 mg Terazosin | Significant increase in the ratio of βATP to inorganic phosphate (B84403) in the brain. | |

| Whole Blood ATP Levels | Pilot Study in PD Patients | 5 mg Terazosin | Significant increase in blood ATP levels. |

Experimental Protocols: Neuroprotection Studies

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of Terazosin for 24 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone (B1679576) to the cell culture medium and incubate for an additional 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using a CCK-8 or MTT assay. Add the reagent to each well, incubate, and measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

-

Model Induction: Induce a Parkinson's-like state in mice or rats using neurotoxins such as MPTP (intraperitoneal injection) or 6-OHDA (stereotactic injection into the substantia nigra).

-

Terazosin Administration: Administer Terazosin daily via oral gavage or intraperitoneal injection at a predetermined dose.

-

Behavioral Testing: Assess motor function using tests such as the rotarod test, cylinder test, or open field test to measure coordination, balance, and locomotor activity.

-

Neurochemical Analysis: Following the treatment period, euthanize the animals and dissect the brains. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Off-Label Application 2: Oncology

Terazosin has demonstrated anti-cancer properties, particularly in prostate and bladder cancer. Its mechanisms in this context include the induction of apoptosis and inhibition of angiogenesis.

Quantitative Data Summary: Oncology

| Parameter | Cancer Type | Treatment | Outcome | Reference |

| Apoptotic Index | Transitional Cell Carcinoma of the Bladder | Terazosin | Significant increase in apoptotic index (3.0% vs. 1.7% in controls). | |

| Microvessel Density | Transitional Cell Carcinoma of the Bladder | Terazosin | Significant reduction in tissue vascularity (14.0 vs. 19.2 in controls). | |

| Cell Viability (IC50) | PC-3 Prostate Cancer Cells | Terazosin | IC50 > 100 µM. | |

| Angiogenesis (in vivo IC50) | Nude Mice Model | Terazosin | IC50 of 7.9 µM for inhibition of VEGF-induced angiogenesis. | |

| Endothelial Cell Proliferation (IC50) | HUVECs | Terazosin | IC50 of 9.9 µM for inhibition of VEGF-induced proliferation. | |

| Endothelial Tube Formation (IC50) | HUVECs | Terazosin | IC50 of 6.8 µM for inhibition of VEGF-induced tube formation. |

Experimental Protocols: Oncology Studies

-

Cell Culture: Culture prostate (e.g., PC-3, DU145) or bladder cancer cell lines in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of Terazosin concentrations for 24, 48, or 72 hours.

-

Viability Assessment: Perform a CCK-8 or MTT assay as described in Protocol 1.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Matrigel Plug Assay: Mix Matrigel with vascular endothelial growth factor (VEGF) and heparin, with or without Terazosin.

-

Implantation: Inject the Matrigel mixture subcutaneously into the flank of nude mice.

-

Analysis: After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantification: Quantify angiogenesis by measuring the hemoglobin content in the plugs using a colorimetric assay, or by immunohistochemical staining for endothelial cell markers like CD31.

Off-Label Application 3: Vascular Aging and Atherosclerosis

Recent research has highlighted the potential of Terazosin in mitigating vascular aging and atherosclerosis. This is linked to its ability to inhibit endothelial cell senescence.

Quantitative Data Summary: Vascular Health

| Parameter | Model System | Treatment | Outcome | Reference |

| Endothelial Cell Senescence | HUVECs (Doxorubicin-induced) | 10 µM Terazosin | Significant reduction in SA-β-Gal–positive cells. | |

| Cell Proliferation | HUVECs (senescent) | Terazosin | Increased levels of PCNA and a higher percentage of EdU-positive cells. | |

| Senescence-Associated Secretory Phenotype (SASP) | HUVECs | Terazosin | Reduced mRNA and protein levels of IL-6, TNF-α, and ICAM1. |

Experimental Protocols: Vascular Aging Studies

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.

-

Induction of Senescence: Induce premature senescence by treating cells with a sub-lethal concentration of doxorubicin (B1662922) (e.g., 100 nM) or hydrogen peroxide (H2O2; e.g., 100 µM) for 24 hours.

-

Terazosin Treatment: Co-administer Terazosin (e.g., 10 µM) during the senescence induction phase and/or during the subsequent culture period.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Fix the cells and stain with an SA-β-Gal staining solution at pH 6.0. Senescent cells will stain blue.

-

Quantification: Count the percentage of blue-stained cells in multiple fields of view under a microscope.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the off-label applications of Terazosin, from initial in vitro screening to in vivo validation.

The Impact of Terazosin Hydrochloride on Mitochondrial Respiration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride, a quinazoline-derivative alpha-1 adrenergic antagonist, is traditionally prescribed for benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a novel, off-target mechanism of action for terazosin, highlighting its significant impact on cellular bioenergetics. This technical guide provides an in-depth analysis of terazosin's influence on mitochondrial respiration, primarily through its activation of phosphoglycerate kinase 1 (PGK1) and its engagement with the GPR119 signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Terazosin's Canonical and Non-Canonical Functions

Terazosin's established clinical use stems from its ability to block alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the prostate and blood vessels.[2] Beyond this well-documented function, recent studies have identified phosphoglycerate kinase 1 (PGK1), a key glycolytic enzyme, as a direct target of terazosin.[3][4] This interaction results in the activation of PGK1, leading to an increase in glycolytic flux and cellular ATP production.[4][5] This enhancement of cellular energy metabolism is believed to be central to the neuroprotective effects of terazosin observed in preclinical models of neurodegenerative diseases.[5][6]

The Core Mechanism: PGK1 Activation and the Glycolytic Shift

Terazosin's primary influence on cellular bioenergetics is not a direct interaction with the mitochondrial electron transport chain (ETC). Instead, it instigates a metabolic shift by activating PGK1.

2.1. Biphasic Dose-Response of PGK1 Activation

Terazosin exhibits a biphasic effect on PGK1 activity. At lower concentrations, it enhances the enzyme's function, while at higher concentrations, it can be inhibitory.[7][8] This is a critical consideration for experimental design and potential therapeutic applications. The activation of PGK1 accelerates the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a key ATP-generating step in glycolysis.[4]

2.2. The Metabolic Switch: Enhanced Glycolysis and Reduced Mitochondrial Respiration

The upregulation of glycolysis by terazosin has a consequential impact on mitochondrial function. Studies have shown that treatment with terazosin leads to an increase in glycolysis, which is accompanied by a decrease in mitochondrial respiration.[9] This suggests a cellular metabolic reprogramming, where the cell becomes more reliant on glycolysis for its energy needs, a phenomenon that can be protective under certain stress conditions.

Quantitative Impact on Bioenergetic Parameters

The following tables summarize the quantitative effects of terazosin on key bioenergetic parameters as reported in the literature.

Table 1: Effect of Terazosin on ATP Levels

| Cell Type/Model | Terazosin Concentration | Change in ATP Levels | Reference |

| RAW 264.7 cell lysate | Low concentrations | Transient elevation by nearly 40% in the first minute | [3] |

| Various neurodegeneration models | Not specified | Increased brain ATP levels | [10] |

| MIN6 cells (in the presence of palmitic acid) | Not specified | Prevented the reduction in ATP content | [11] |

Table 2: Effect of Terazosin on Glycolysis and Mitochondrial Respiration

| Cell Type/Model | Terazosin Concentration | Effect on Glycolysis | Effect on Mitochondrial Respiration | Reference |

| ESC-derived motor neurons (TDP-43M337V) | Not specified | Increased basal glycolysis rates | Decreased rates of mitochondrial respiration | [9] |

| RAW 264.7 cell lysate | Low concentrations | Pyruvate level stably increased by approximately 30% | Not directly measured | [3] |

Signaling Pathways Modulated by Terazosin

Terazosin's influence on mitochondrial function extends beyond the direct metabolic shift induced by PGK1 activation. It also engages specific signaling pathways that regulate mitochondrial quality control.

4.1. The PGK1-Mediated Glycolytic Enhancement Pathway

The activation of PGK1 by terazosin initiates a cascade that boosts ATP production through glycolysis. This provides an alternative energy source that can be crucial for cell survival, especially when mitochondrial function is compromised.

Figure 1. Simplified signaling pathway of Terazosin-induced PGK1 activation and its metabolic consequences.

4.2. The GPR119/MST1-Foxo3a Pathway and Mitophagy

Recent evidence suggests that terazosin can also act as a GPR119 agonist.[11][12] This interaction leads to the inhibition of the MST1-Foxo3a signaling pathway, which in turn enhances mitophagy, the selective removal of damaged mitochondria.[11][12] This process is crucial for maintaining mitochondrial homeostasis and cell health.

Figure 2. Terazosin's role in promoting mitophagy via the GPR119/MST1-Foxo3a signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of terazosin on mitochondrial respiration and cellular ATP levels.

5.1. Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures and should be optimized for the specific cell type and experimental conditions.

Figure 3. Experimental workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.

-

Materials:

-

Seahorse XFe96/24 Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cell culture medium, serum, and supplements

-

This compound

-

-

Procedure:

-

Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Terazosin Treatment: The following day, treat the cells with various concentrations of terazosin (and a vehicle control) for the desired duration.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Plate Preparation: Replace the culture medium in the cell plate with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Inhibitor Loading: Load the Seahorse XF Cell Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

5.2. Quantification of Cellular ATP Levels

This protocol describes a common method for measuring cellular ATP using a luciferase-based assay.

-

Materials:

-

ATP Assay Kit (luciferase-based)

-

Luminometer

-

Opaque-walled 96-well plates

-

Cell lysis buffer

-

This compound

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and allow them to adhere. Treat with terazosin at various concentrations for the desired time.

-

Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of ATP.

-

ATP Assay Reagent: Prepare the ATP assay reagent containing luciferase and D-luciferin according to the kit's protocol.

-

Luminescence Measurement: Add the ATP assay reagent to each well. The luciferase will catalyze the reaction between ATP and D-luciferin, producing light. Immediately measure the luminescence using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

-

Data Normalization: Normalize the ATP levels to the total protein concentration in each well to account for variations in cell number.

-

Discussion and Future Directions

The discovery of terazosin's effect on PGK1 and cellular bioenergetics has opened new avenues for its potential therapeutic application, particularly in neurodegenerative diseases where energy deficits are a key pathological feature. The observed decrease in mitochondrial respiration following terazosin treatment suggests a complex interplay between glycolysis and oxidative phosphorylation that warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which enhanced glycolysis leads to a reduction in mitochondrial respiration.

-

Investigating the long-term consequences of this metabolic shift on mitochondrial health and function.

-

Exploring the therapeutic potential of targeting the GPR119/MST1-Foxo3a pathway for conditions associated with mitochondrial dysfunction.

-

Conducting detailed dose-response studies to optimize the beneficial effects of terazosin on cellular bioenergetics while minimizing potential off-target effects.

Conclusion

This compound exerts a significant and complex influence on cellular bioenergetics, primarily through the activation of PGK1, leading to an increase in glycolysis and a subsequent decrease in mitochondrial respiration. Furthermore, its interaction with the GPR119 signaling pathway suggests a role in promoting mitochondrial quality control through enhanced mitophagy. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of modulating cellular metabolism with terazosin.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajmc.com [ajmc.com]

- 6. medscape.com [medscape.com]

- 7. pnas.org [pnas.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]

- 11. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Terazosin Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin Hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which are G-protein-coupled receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1][3] Beyond its approved indications, Terazosin has been investigated for its potential anti-cancer properties, including the induction of apoptosis in prostate cancer cells.[4]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological effects of this compound. The described assays will enable researchers to assess its impact on cell viability, induction of apoptosis, and its functional antagonism of the alpha-1 adrenergic receptor.

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Terazosin selectively binds to and blocks alpha-1 adrenergic receptors, preventing the binding of the endogenous agonists, norepinephrine (B1679862) and epinephrine.[1] This antagonism inhibits the downstream signaling cascade typically initiated by agonist binding. In smooth muscle cells, this signaling leads to an increase in intracellular calcium concentrations, resulting in muscle contraction. By blocking this pathway, Terazosin promotes vasodilation and relaxation of the prostate smooth muscle.[2]

Figure 1: Simplified signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of Terazosin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of prostate cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5]

Experimental Workflow

Figure 2: Workflow for the MTT cell viability assay.

Materials:

-

PC-3 human prostate cancer cell line (ATCC CRL-1435)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Drug Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Treatment Group | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |

| Vehicle Control (0 µM) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| Terazosin HCl (10 µM) | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |

| Terazosin HCl (25 µM) | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.3 |

| Terazosin HCl (50 µM) | 81 ± 5.8 | 68 ± 6.2 | 55 ± 7.1 |

| Terazosin HCl (100 µM) | 65 ± 7.2 | 45 ± 6.8 | 32 ± 6.9 |

| Terazosin HCl (200 µM) | 42 ± 6.5 | 25 ± 5.3 | 15 ± 4.8 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Experimental Workflow

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

PC-3 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-